molecular formula C17H16N2O6S B8720827 3-(2-Oxopyrrolidin-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 89995-78-8

3-(2-Oxopyrrolidin-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No. B8720827
CAS RN: 89995-78-8
M. Wt: 376.4 g/mol
InChI Key: VHCXKUXCXUDRDR-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C17H16N2O6S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Oxopyrrolidin-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxopyrrolidin-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89995-78-8

Product Name

3-(2-Oxopyrrolidin-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-4-phenoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H16N2O6S/c18-26(23,24)14-10-11(17(21)22)9-13(19-8-4-7-15(19)20)16(14)25-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8H2,(H,21,22)(H2,18,23,24)

InChI Key

VHCXKUXCXUDRDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 3-(γ-chlorobutyrylamino)-4-phenoxy-5-sulfamylbenzoic acid (11.5 g) and anhydrous potassium carbonate (11.5 g) were slurried in dioxane (350 ml) and stirred under reflux overnight. The solvent was removed under reduced pressure and the residue taken up in a small volume of water. After acidification with 3N acqueous HC1, the product separated as a gum. Methylene chloride was added and the mixture stirred for 1 hour. The product 3-(2-oxo-1-pyrrolidinyl)-4-phenoxy-5-sulfamylbenzoic acid, now in the form of a powder, was filtered, washed with water, and air-dried to give 7.5 g (61% on two steps). A sample was recrystallized from aq. dioxane to give colorless crystals with m.p. 282°-285°; ir (Nujol) 3400, 3250, 2600 (broad), 1735, 1660, 1600, and 1575 cm-1 ; nmr (d6 -DMSO) 1.2-2.3 (m, 4H), 3.41 (t, J=6, 2H), 6.7-7.5 (m, C6H5), 7.65 (s, SO2NH2), 8.15 (d, J=2, CH), and 8.46 ppm (d, CH); mass spectrum m/e 283 (100%) and 376 (M+).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
283
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

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